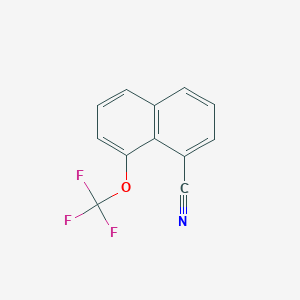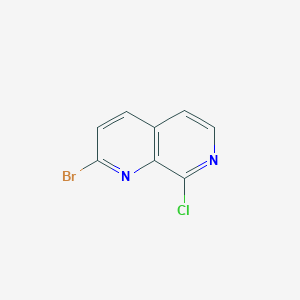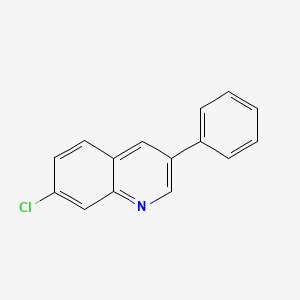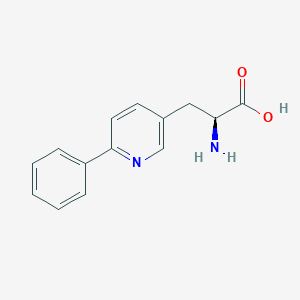
5-Chloro-2-cyclopentyl-7-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclopentyl-7-methylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 5th position, a cyclopentyl group at the 2nd position, and a methyl group at the 7th position on the indoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopentyl-7-methylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions to form the indoline ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-cyclopentyl-7-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 2-Cyclopentyl-7-methylindoline.
Substitution: Compounds with different substituents at the 5th position.
Applications De Recherche Scientifique
5-Chloro-2-cyclopentyl-7-methylindoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indoline structure, which is common in many pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyclopentyl-7-methylindoline involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylindoline: Lacks the cyclopentyl group, making it less bulky.
2-Cyclopentyl-7-methylindoline: Lacks the chloro group, affecting its reactivity.
5-Chloro-7-methylindoline: Lacks the cyclopentyl group, altering its steric properties.
Uniqueness
5-Chloro-2-cyclopentyl-7-methylindoline is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H18ClN |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
5-chloro-2-cyclopentyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H18ClN/c1-9-6-12(15)7-11-8-13(16-14(9)11)10-4-2-3-5-10/h6-7,10,13,16H,2-5,8H2,1H3 |
Clé InChI |
ACTYZNBJUBRERU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(C2)C3CCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)


![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)


![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)
![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
